2-(N-Boc-amino)-5-(N-fmoc-amino)indan-2-carboxylic acid

Description

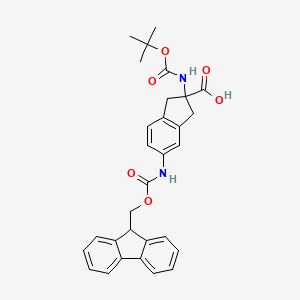

2-(N-Boc-amino)-5-(N-Fmoc-amino)indan-2-carboxylic acid (CAS 214262-84-7) is a synthetic intermediate featuring a bicyclic indane scaffold with orthogonal amino-protecting groups: tert-butoxycarbonyl (Boc) at the 2-position and 9-fluorenylmethoxycarbonyl (Fmoc) at the 5-position (Fig. 1). Its molecular formula is C₃₀H₃₀N₂O₆ (molar mass 514.57 g/mol), and it is primarily utilized in peptide synthesis and medicinal chemistry for constructing conformationally constrained analogs . The indane core provides rigidity, while the dual protection allows sequential deprotection, enabling selective functionalization in multi-step syntheses.

Properties

IUPAC Name |

5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-dihydroindene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30N2O6/c1-29(2,3)38-28(36)32-30(26(33)34)15-18-12-13-20(14-19(18)16-30)31-27(35)37-17-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-14,25H,15-17H2,1-3H3,(H,31,35)(H,32,36)(H,33,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOTHGXOVPHBGKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC2=C(C1)C=C(C=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-Boc-amino)-5-(N-fmoc-amino)indan-2-carboxylic acid typically involves multiple steps:

Starting Material: The synthesis begins with indan-2-carboxylic acid.

Protection of Amino Groups: The amino groups are protected using Boc and Fmoc protecting groups. This can be achieved through reactions with Boc anhydride and Fmoc chloride, respectively.

Coupling Reactions: The protected amino groups are then coupled to the indan-2-carboxylic acid core using standard peptide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for such compounds often involve automated peptide synthesizers that can handle the repetitive steps of protection, deprotection, and coupling. These methods ensure high purity and yield of the final product.

Chemical Reactions Analysis

Orthogonal Deprotection of Amino Groups

The Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) groups enable sequential deprotection due to their distinct cleavage conditions:

-

Boc Removal : Acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane) selectively cleave the Boc group without affecting the Fmoc group .

-

Fmoc Removal : Basic conditions (e.g., 20% piperidine in DMF) remove the Fmoc group while preserving the Boc group .

Table 1: Deprotection Conditions for Boc and Fmoc

| Protecting Group | Cleavage Reagent | Conditions | Stability of Other Group |

|---|---|---|---|

| Boc | TFA/DCM (1:1) | 1–2 h, RT | Fmoc stable |

| Fmoc | Piperidine/DMF (20%) | 10–30 min, RT | Boc stable |

Carboxylic Acid Reactivity

The carboxylic acid group at the 2-position participates in standard activation and coupling reactions:

-

Activation : Reagents like SOCl₂ or CDI convert the acid to an acid chloride or carbonylimidazole intermediate .

-

Coupling : Activated forms react with amines (e.g., Weinreb amide synthesis ) or alcohols to form amides or esters.

Example Reaction Pathway:

Stereochemical Considerations

The indan scaffold introduces steric hindrance, influencing reaction rates and selectivity:

-

Racemization Risk : Activation of the carboxylic acid (e.g., via acid chlorides) may lead to racemization at the chiral 2-position. Additives like HOAt or Oxyma Pure minimize this side reaction .

-

X-ray Crystallography : Studies on Boc-protected amino acids reveal elongated CO–N bond lengths (0.06–0.08 Å) due to electron-withdrawing effects, necessitating milder nucleophiles for deprotection .

Stability and Side Reactions

-

Acid Sensitivity : Prolonged exposure to TFA may risk partial Fmoc cleavage or indan ring modification .

-

Base Sensitivity : Strong bases (e.g., NaOH) can hydrolyze the Fmoc group or ester functionalities .

Recent Advancements

Innovations in coupling reagents (e.g., PyOxim/DIC) improve yields for sterically hindered substrates like indan derivatives . Cyanobenzothiazole (CBT) chemistry also offers novel routes for late-stage functionalization .

Scientific Research Applications

2-(N-Boc-amino)-5-(N-fmoc-amino)indan-2-carboxylic acid has several applications in scientific research:

Peptide Synthesis: Used as a building block in the synthesis of complex peptides and proteins.

Medicinal Chemistry: Exploration of its potential as a drug candidate or as a scaffold for drug development.

Biological Studies: Investigation of its interactions with biological targets such as enzymes and receptors.

Material Science: Utilized in the design of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(N-Boc-amino)-5-(N-fmoc-amino)indan-2-carboxylic acid depends on its specific application:

Peptide Synthesis: Acts as a protected amino acid that can be incorporated into peptides.

Biological Interactions: May interact with enzymes or receptors through its amino and carboxylic acid groups, influencing biological pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

A systematic comparison with structurally related compounds is provided below, focusing on molecular features, synthetic utility, and physicochemical properties.

Table 1: Key Features of 2-(N-Boc-amino)-5-(N-Fmoc-amino)indan-2-carboxylic Acid and Analogues

Orthogonal Deprotection Strategies

The target compound’s dual protection enables sequential deprotection:

- Boc Removal : Requires acidic conditions (e.g., trifluoroacetic acid (TFA)/dichloromethane) .

- Fmoc Removal : Achieved via base treatment (e.g., piperidine in DMF) .

Comparison with Analogues :

- N-Boc-2-aminoindane-2-carboxylic acid : Only Boc is present, limiting sequential modification.

- N-Boc-cis-4-N-Fmoc-amino-L-proline : Similar orthogonal deprotection but on a proline scaffold, offering distinct stereochemical control.

- N-Fmoc-5-amino-2-chlorobenzoic acid : Single Fmoc group; lacks compatibility with Boc-based strategies.

Physicochemical Properties

- Solubility: The indane core and bulky Fmoc group reduce solubility in polar solvents compared to linear analogs like N-Boc-2-aminoindane-2-carboxylic acid .

- Stability : The Fmoc group’s base sensitivity contrasts with Boc’s acid lability, necessitating careful handling during synthesis .

Biological Activity

Chemical Identity and Structure

2-(N-Boc-amino)-5-(N-fmoc-amino)indan-2-carboxylic acid, with CAS number 214262-84-7, is a compound characterized by its complex structure, which includes both Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) protecting groups attached to amino functional groups. The molecular formula is with a molecular weight of 514.57 g/mol. Its unique architecture makes it a valuable building block in peptide synthesis and drug development .

Biological Activity

The biological activity of this compound has been explored primarily in the context of its applications in peptide synthesis, drug development, and neuroscience research.

1. Peptide Synthesis

This compound serves as a key intermediate in solid-phase peptide synthesis (SPPS), facilitating the construction of complex peptide chains. The presence of the Boc and Fmoc groups allows for selective deprotection, enabling the sequential addition of amino acids .

2. Drug Development

The structural features of this compound enhance its potential as a pharmacophore in drug design. It aids in the development of compounds that target specific biological pathways, thus improving the efficacy of drug candidates. Its application extends to creating targeted drug delivery systems through bioconjugation processes .

3. Neuroscience Research

Research indicates that this compound can influence receptor interactions and signaling pathways relevant to neurological disorders. Its role in studying these mechanisms contributes to advancements in understanding various neurological conditions .

Case Study: Antimicrobial Activity

A study investigated the antimicrobial properties of derivatives synthesized from similar indan-based compounds. The findings indicated that certain Boc- and Fmoc-protected amino acid conjugates exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The inhibitory zone values ranged between 9 mm to 12 mm, comparable to conventional antibiotics .

Research Findings: Cytotoxicity

In vitro studies have shown that compounds related to this compound demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives with specific substitutions exhibited IC50 values close to established chemotherapeutics, suggesting their potential as anticancer agents .

Table: Summary of Biological Activities

Q & A

Q. What is the optimal synthetic route for 2-(N-Boc-amino)-5-(N-Fmoc-amino)indan-2-carboxylic acid, and which coupling agents are most effective?

The synthesis typically involves sequential introduction of Boc and Fmoc groups to the indan ring. Key steps include:

- Coupling Agents : HBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is widely used for amide bond formation due to its high efficiency in activating carboxylates . DIEA (N,N-diisopropylethylamine) is often employed as a base to facilitate the reaction.

- Protection Strategy : Boc is introduced first due to its stability under basic conditions, followed by Fmoc, which is acid-labile but stable to piperidine (used for Fmoc deprotection) .

- Purification : Reverse-phase HPLC or column chromatography is recommended to isolate the product from unreacted intermediates.

Q. What characterization techniques are essential for confirming the structure of this compound?

- NMR Spectroscopy : H and C NMR are critical for verifying the positions of Boc and Fmoc groups on the indan ring. Rotational isomerism (e.g., due to hindered rotation around the amide bond) may cause peak splitting, requiring analysis at elevated temperatures or with 2D NMR (e.g., COSY, HSQC) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion and isotopic pattern.

- HPLC Purity Analysis : A C18 column with UV detection at 260 nm (for Fmoc absorption) ensures >95% purity .

Advanced Research Questions

Q. How can steric hindrance during Boc/Fmoc introduction on the indan ring be mitigated?

Steric hindrance at the 2- and 5-positions of the indan ring can reduce coupling efficiency. Strategies include:

- Pre-activation : Pre-activate the carboxylic acid with HBTU/HOBt before adding the amine component .

- Solvent Choice : Use polar aprotic solvents like DMF to improve reagent solubility and reaction kinetics .

- Temperature Control : Elevated temperatures (40–50°C) may enhance reaction rates without compromising Fmoc stability .

Q. What orthogonal protection strategies ensure selective deprotection of Boc and Fmoc groups?

- Boc Deprotection : Use 20–50% TFA in DCM for 30–60 minutes. The indan backbone and Fmoc group remain stable under these conditions .

- Fmoc Deprotection : Treat with 20% piperidine in DMF for 10–20 minutes. Boc groups are unaffected due to their stability in basic environments .

- Validation : Monitor deprotection via LC-MS or ninhydrin test for free amines .

Q. How can discrepancies in NMR data due to rotational isomerism be resolved?

Rotational isomerism in the amide bond (e.g., between Boc and the indan ring) leads to duplicated signals. Solutions include:

Q. What are the applications of this compound in designing conformationally restricted peptides?

The indan scaffold imposes rigidity, making it valuable for:

-

β-Turn Mimetics : The bicyclic structure mimics peptide β-turns, enhancing binding affinity in receptor-targeted drug design .

-

Enzyme Inhibitors : The planar indan ring can occupy hydrophobic pockets in enzymes (e.g., carbonic anhydrases or monoamine oxidases) .

-

Table : Key Properties for Peptide Design

Property Relevance Rigidity Reduces entropy loss upon binding Dual Protection Enables sequential functionalization Stability Compatible with solid-phase peptide synthesis (SPPS)

Data Contradiction Analysis

Q. Conflicting yields reported for similar Boc/Fmoc-protected indan derivatives: How to troubleshoot?

Discrepancies in yields (e.g., 68% vs. 71% in similar syntheses) may arise from:

- Reagent Quality : Ensure HBTU and DIEA are freshly distilled to avoid moisture-induced degradation .

- Byproduct Formation : Monitor for racemization (via chiral HPLC) or side reactions (e.g., tert-butyl carbamate formation) during Boc activation .

- Scale Effects : Small-scale reactions (<100 mg) may suffer from higher losses during purification.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.